Cas no 934000-33-6 ((5-Bromopicolinoyl)piperidine)

(5-Bromopicolinoyl)piperidine structure
(5-Bromopicolinoyl)piperidine structure
商品名:(5-Bromopicolinoyl)piperidine
CAS番号:934000-33-6
MF:C11H13BrN2O
メガワット:269.137721776962
CID:858004
PubChem ID:26370112

(5-Bromopicolinoyl)piperidine 化学的及び物理的性質

名前と識別子

    • (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone
    • (5-Bromopicolinoyl)piperidine
    • (5-bromopyridin-2-yl)-piperidin-1-ylmethanone
    • 5-BROMO-2-(PIPERIDIN-1-YLCARBONYL)PYRIDINE
    • (5-Bromo-2-pyridinyl)-1-piperidinylmethanone (ACI)
    • 5-Bromo-2-[(piperidin-1-yl)carbonyl]pyridine
    • 5-bromo-2-(piperidine-1-carbonyl)pyridine
    • LXRFKLKDVHGHIC-UHFFFAOYSA-N
    • 5-bromo-2-(1-piperidinylcarbonyl)pyridine
    • SCHEMBL1872354
    • SB43261
    • CS-0195791
    • (5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone
    • 934000-33-6
    • AKOS012252865
    • E78114
    • PS-11224
    • DTXSID50650074
    • MFCD08458472
    • DB-362200
    • MDL: MFCD08458472
    • インチ: 1S/C11H13BrN2O/c12-9-4-5-10(13-8-9)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
    • InChIKey: LXRFKLKDVHGHIC-UHFFFAOYSA-N
    • ほほえんだ: O=C(N1CCCCC1)C1C=CC(Br)=CN=1

計算された属性

  • せいみつぶんしりょう: 268.02100
  • どういたいしつりょう: 268.02113g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 33.2Ų

じっけんとくせい

  • PSA: 33.20000
  • LogP: 2.40810

(5-Bromopicolinoyl)piperidine セキュリティ情報

  • 危険物標識: Xi

(5-Bromopicolinoyl)piperidine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(5-Bromopicolinoyl)piperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM172398-1g
(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone
934000-33-6 95%
1g
$139 2024-07-19
eNovation Chemicals LLC
Y1257768-5g
(5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone
934000-33-6 98%
5g
$180 2024-06-07
TRC
B686688-100mg
(5-Bromopicolinoyl)piperidine
934000-33-6
100mg
$ 69.00 2023-04-18
Chemenu
CM172398-5g
(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone
934000-33-6 95%
5g
$327 2021-08-05
Apollo Scientific
OR11922-5g
5-Bromo-2-(piperidin-1-ylcarbonyl)pyridine
934000-33-6 98%
5g
£453.00 2023-06-14
TRC
B686688-500mg
(5-Bromopicolinoyl)piperidine
934000-33-6
500mg
$ 184.00 2023-04-18
A2B Chem LLC
AB55241-100mg
(5-Bromopicolinoyl)piperidine
934000-33-6 98%
100mg
$9.00 2024-07-18
A2B Chem LLC
AB55241-1g
(5-Bromopicolinoyl)piperidine
934000-33-6 98%
1g
$37.00 2024-07-18
Aaron
AR003CMT-1g
(5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone
934000-33-6 98%
1g
$33.00 2025-01-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1266461-1g
5-Bromo-2-(piperidin-1-ylcarbonyl)pyridine
934000-33-6 98%
1g
¥258.00 2024-04-24

(5-Bromopicolinoyl)piperidine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ;  rt
1.2 Solvents: Dichloromethane ;  0 °C
リファレンス
Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: Part 1
Matasi, Julius J.; Brumfield, Stephanie; Tulshian, Deen; Czarnecki, Michael; Greenlee, William; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(12), 3805-3808

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ;  30 min, rt
1.2 overnight, rt
リファレンス
Preparation of aminoindane-, aminotetrahydronaphthalene- and aminobenzocyclobutane-derived PRMT5 inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  18 h, rt
リファレンス
Tetrahydroquinoline derivatives as bromodomain inhibitors and their preparation and use in the treatment of cancer, chronic autoimmune and inflammatory diseases
, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  stereoisomer of Bis[2-[[bis[2,4-bis(1,1-dimethylethyl)phenoxy]phosphino-κP]oxy]-… Solvents: 1,4-Dioxane ;  14 h, 9 bar, 70 °C
リファレンス
Alkoxy- and amidocarbonylation of functionalized aryl and heteroaryl halides catalyzed by a Bedford palladacycle and dppf: a comparison with the primary Pd(II) precursors (PhCN)2PdCl2 and Pd(OAc)2
Fairlamb, Ian J. S.; Grant, Stephanie; McCormack, Peter; Whittall, John, Dalton Transactions, 2007, (8), 859-865

(5-Bromopicolinoyl)piperidine Raw materials

(5-Bromopicolinoyl)piperidine Preparation Products

(5-Bromopicolinoyl)piperidine 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:934000-33-6)(5-Bromopicolinoyl)piperidine
A859799
清らかである:99%
はかる:5g
価格 ($):158.0